molecular formula C18H22N4O3 B2700044 1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE CAS No. 1428364-06-0

1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE

Cat. No.: B2700044
CAS No.: 1428364-06-0
M. Wt: 342.399
InChI Key: OJSMNJLLSALZJE-UHFFFAOYSA-N
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Description

The compound 1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE is a complex organic molecule that features a pyrazolo-oxazine core linked to a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo-oxazine core through cyclization reactions. This is followed by the introduction of the methoxyphenyl piperazine group via nucleophilic substitution or coupling reactions. Common reagents used in these steps include various bases, solvents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxyphenyl piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the methoxy group, for example, can affect the compound’s electronic distribution and steric interactions, leading to distinct behavior compared to its analogs.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-6-3-2-5-15(16)20-8-10-21(11-9-20)18(23)14-13-17-22(19-14)7-4-12-25-17/h2-3,5-6,13H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSMNJLLSALZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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